molecular formula C17H24N4O2 B4337834 4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide

4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No.: B4337834
M. Wt: 316.4 g/mol
InChI Key: BWJARYFBRZWWGJ-UHFFFAOYSA-N
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Description

4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is a complex organic compound that features an adamantane moiety, a pyrazole ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the adamantane derivative. One common method involves the reaction of 1-adamantylamine with ethyl pyrazole-3-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or adamantane moiety are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its stability and unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its rigid and stable structure.

Mechanism of Action

The mechanism of action of 4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The adamantane moiety provides a rigid framework that can interact with biological membranes or proteins, potentially disrupting their function. The pyrazole ring can engage in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The carboxamide group may also play a role in binding to specific sites on target molecules, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(1-adamantylcarbonyl)amino]benzoic acid
  • N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide
  • N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide

Uniqueness

4-[(1-adamantylcarbonyl)amino]-1-ethyl-1H-pyrazole-3-carboxamide is unique due to its combination of an adamantane moiety with a pyrazole ring and a carboxamide group. This structural arrangement provides a balance of rigidity, stability, and reactivity, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential bioactivity further distinguish it from other similar compounds.

Properties

IUPAC Name

4-(adamantane-1-carbonylamino)-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-2-21-9-13(14(20-21)15(18)22)19-16(23)17-6-10-3-11(7-17)5-12(4-10)8-17/h9-12H,2-8H2,1H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJARYFBRZWWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)N)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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